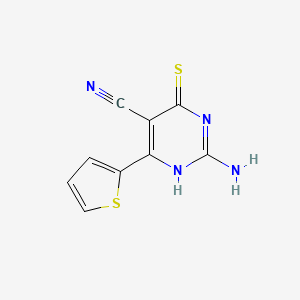

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile

Description

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a thienyl group at position 6, a sulfanyl (SH) group at position 4, and a nitrile at position 5. Its molecular formula is C₉H₆N₄S₂, with a molecular weight of 234.30 g/mol and CAS number 551921-38-1 . The compound’s structure combines electron-rich heterocycles (thienyl) and reactive functional groups (sulfanyl, nitrile), making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

2-amino-4-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4S2/c10-4-5-7(6-2-1-3-15-6)12-9(11)13-8(5)14/h1-3H,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHDNFXKXHWNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=S)N=C(N2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a guanidine derivative.

Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated pyrimidine intermediate.

Addition of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

Introduction of the Nitrile Group: The nitrile group can be introduced via a cyanation reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a suitable catalyst.

Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidines, including 2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile, exhibit significant antimicrobial activity. Various studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, structural modifications in pyrimidine derivatives have led to enhanced antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Target Organisms | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Potential antimicrobial |

| 2-Amino-4-thiazolyl-6-(2-thienyl)-5-pyrimidinecarbonitrile | E. coli, Klebsiella pneumoniae | Antimicrobial |

| 2-Amino-4-sulfanyl-6-(phenyl)-5-pyrimidinecarbonitrile | Pseudomonas aeruginosa | Antitumor |

Antitumor Activity

Compounds structurally related to this compound have shown promise as antitumor agents. Studies involving molecular docking have predicted interactions with proteins involved in cancer pathways, suggesting that this compound may inhibit tumor growth through specific binding mechanisms .

Kinase Inhibition

The compound has potential applications as a kinase inhibitor. Kinases are crucial in various signaling pathways related to cancer and other diseases. Research on pyrimidine derivatives has identified them as inhibitors of checkpoint kinases (Chk), phosphoinositide-dependent kinases (PDK), and protein kinase B (Akt), which are vital targets for cancer therapy .

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups that enhance biological activity. The synthesis often employs methods such as three-component reactions involving α-cyanoketones, carboxaldehydes, and guanidines .

Table 2: Synthesis Methods for Pyrimidine Derivatives

| Method | Description |

|---|---|

| Three-component reaction | Involves α-cyanoketones, carboxaldehydes, and guanidines to yield pyrimidine derivatives |

| Biginelli reaction | Combines aldehydes, urea or thiourea with β-keto esters to form pyrimidines |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various pyrimidine derivatives against strains like E. coli and S. aureus. The results indicated that modifications at specific positions significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Kinase Inhibition Research

Research focused on the inhibition of specific kinases using pyrimidine derivatives revealed that certain substitutions could enhance selectivity and potency against cancer cell lines. These findings support further exploration into structure-activity relationships for developing targeted therapies .

Mechanism of Action

The mechanism of action of 2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

- Sulfanyl vs.

- Amino vs. Phenyl Groups: Compound 4g (4-NH₂, 2-phenyl) exhibits a higher melting point (200°C) compared to the parent compound, likely due to increased rigidity from the phenyl group .

- Halogen Substitution : The 4-chlorobenzylsulfanyl analog (CAS 478067-10-6) introduces electron-withdrawing effects, which may influence binding interactions in biological targets .

Biological Activity

The compound 2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines and their derivatives are known for their potential as therapeutic agents, particularly in antimicrobial, antiviral, and anticancer applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis

The synthesis of this compound typically involves multistep organic reactions that introduce the thienyl and sulfanyl groups onto the pyrimidine ring. The general synthetic pathway includes:

- Formation of the Pyrimidine Core : Utilizing starting materials like thiourea and malononitrile.

- Substitution Reactions : Introducing the thienyl group via electrophilic substitution or coupling reactions.

- Final Modifications : Adjusting functional groups to optimize biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 500 - 1000 | Moderate activity |

| Escherichia coli | 500 - 1000 | Moderate activity |

| Pseudomonas aeruginosa | Not tested | N/A |

Studies show that modifications to the thienyl group can enhance antibacterial potency, with some derivatives exhibiting activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| B16 Melanoma | 20 | Significant |

| MCF-7 Breast Cancer | 15 | Significant |

These results suggest that structural modifications can lead to enhanced cytotoxic effects against specific cancer types .

The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary studies suggest that:

- Antibacterial Action : Involves inhibition of bacterial DNA synthesis.

- Anticancer Action : May involve modulation of apoptotic pathways and interference with cell signaling pathways related to growth and survival.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Pasha et al. demonstrated that compounds similar to this compound showed promising results against Bacillus subtilis and Candida albicans, indicating broad-spectrum antimicrobial potential .

- Anticancer Evaluation : Research by Elamari et al. highlighted the effectiveness of thienyl-substituted pyrimidines in inducing apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-sulfanyl-6-(2-thienyl)-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Three-component cyclocondensation : Aromatic aldehydes, thiourea, and malononitrile undergo one-pot reactions under thermal aqueous conditions (80–100°C), yielding intermediates like 4-amino-6-aryl-2-mercaptopyrimidine-5-carbonitriles. Alkylation with alkyl halides (e.g., 2-methoxyethyl bromide) in DMF/K₂CO₃ introduces sulfanyl groups .

- Optimization : Adjusting solvent polarity (e.g., pyridine for improved solubility), reflux duration (3–12 hours), and stoichiometric ratios (e.g., 1:1.1 aldehyde:thiourea) enhances yields (up to 85%) . Post-synthesis purification via ethanol/water recrystallization ensures purity (>98%) .

- Key Data :

| Parameter | Typical Range | Example (Compound 4g) |

|---|---|---|

| Melting Point | 160–240°C | 200°C |

| Yield | 43–85% | 85% (after alkylation) |

| Purity (HPLC) | ≥98% | Confirmed via elemental analysis |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should key spectral features be interpreted?

- Techniques :

- ¹H/¹³C NMR : Identify substituents on the pyrimidine ring. For example, the thienyl proton signals appear as multiplet peaks at δ 7.31–8.39 ppm, while NH₂ groups resonate as broad singlets (δ ~7.18 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH₂ stretches at 3329–3478 cm⁻¹) .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 278 [M⁺] for C₁₅H₁₀N₄S) validate molecular weight and substituent loss (e.g., thienyl group cleavage at m/z 175) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

- Root Causes : Polymorphism, solvent-dependent crystallization, or trace impurities (e.g., residual DMF) may alter melting points .

- Resolution :

- Use differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Reproduce synthesis under strictly anhydrous conditions (e.g., DMSO-d₆ for NMR) to minimize solvent effects .

- Compare IR spectra for consistency in functional group signatures (e.g., CN vs. C=N stretches) .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

- Challenges :

- Disorder in thienyl groups : Dynamic rotation creates positional ambiguity.

- Twinning : Common in pyrimidine derivatives due to planar symmetry .

- SHELX Workflow :

Data Collection : Use high-resolution X-ray data (d-spacing < 0.8 Å) to resolve light atoms (N, S).

Refinement : Apply restraints for bond lengths/angles (e.g., C–S = 1.78 Å) and utilize TWIN/BASF commands in SHELXL for twinned data .

Validation : Check R-factors (target: R₁ < 5%) and electron density maps for omitted solvent molecules .

Q. How does the substitution pattern on the pyrimidine ring influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- Electron-withdrawing groups (CN, CF₃) : Activate the C-2 position for nucleophilic attack (e.g., thiophenol substitution at C-6 in ).

- Steric effects : Bulky substituents (e.g., 2-methylpropyl) hinder alkylation at C-4, favoring regioselectivity at C-2 .

- Experimental Design :

- Screen leaving groups (Cl vs. Br) at C-6: Bromine enhances reactivity due to better leaving ability (e.g., 85% yield with thiophenol ).

- Monitor reaction progress via TLC (silica gel, CHCl₃:EtOH 1:1) to optimize reaction time .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on biological activity for structurally similar pyrimidinecarbonitriles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.